N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide
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Overview
Description
“N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, an efficient synthesis of a related compound starting from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine has been reported . The structures of the final and intermediate products were determined by spectral analysis . Another synthesis method involves condensing chalcones with hydrazine hydrate in the presence of aliphatic acids .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by X-ray single crystal structure determination . The dihedral angles formed between the pyrazole and the fluoro-substituted rings have been reported .Chemical Reactions Analysis
The reaction of similar compounds with active methylene derivatives, including malononitrile and ethyl cyanoacetate, has been explored . The products of these reactions have been determined by spectral analysis .Scientific Research Applications
Pharmacological Activities and Potential Applications
- Anti-inflammatory and Analgesic Activities : Compounds with the 4-fluorophenyl derivative have demonstrated significant analgesic, anti-inflammatory, and antipyretic activities in animal models, along with a platelet antiaggregating activity comparable to acetylsalicylic acid (Menozzi et al., 1992).
- Anticancer Activity : Novel fluoro-substituted compounds have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting potential applications in cancer treatment (Hammam et al., 2005).
- Antimicrobial Activity : Some newly synthesized derivatives displayed significant antimicrobial activities, highlighting their potential as novel antimicrobial agents (Shah & Desai, 2007).
- Chemical Sensing and Molecular Recognition : Certain derivatives have been identified to possess strong affinity toward divalent transition metal ions, indicating their utility in chemical sensing and molecular recognition applications (Shi, Ji, & Bian, 2007).
Synthesis and Characterization
- Novel Synthesis Methods : Studies have developed novel synthetic routes and characterization techniques for the production and analysis of these compounds, contributing to the advancement of organic chemistry and materials science (Sathish et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is histone deacetylase-3 (HDAC3) . HDAC3 is one of the eleven zinc-dependent histone deacetylases that catalyze the hydrolysis of acetyl groups from histone lysine residues . They play a crucial role in the regulation of gene expression and cell proliferation .
Mode of Action
The compound was designed to work as a selective degrader of HDAC3 .
Biochemical Pathways
HDAC3 is involved in a wide range of diseases, including cancer . Dysregulation of their epigenetic activity has been implicated in these diseases . The compound’s interaction with HDAC3 could potentially affect these biochemical pathways.
Result of Action
The compound was tested in vitro against human class-I HDACs isoforms and showed an IC50 = 3.4 µM against HDAC3 .
Future Directions
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c22-15-6-8-16(9-7-15)26-19(17-12-29-13-18(17)25-26)24-21(28)20(27)23-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCMEVOFQZDRGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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